CYP3A4 Inhibition: Ortho-OCHF₂ vs. Para-OCHF₂ Regioisomer Comparison [1]
The 2-difluoromethoxy-5-methylphenyl ketone scaffold exhibits moderate, reversible inhibition of human CYP3A4 (IC₅₀ = 10 µM, midazolam hydroxylation assay) [1]. In contrast, the 4-difluoromethoxy regioisomer (CAS 83882-67-1) shows only 32% inhibition at 10 µM under identical conditions, a >3-fold loss in potency. This demonstrates that regioisomeric placement of the -OCHF₂ group controls the magnitude of CYP3A4 engagement, making 571158-90-2 a more effective tool for pharmacokinetic boosting studies.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM |
| Comparator Or Baseline | Regioisomeric 4-difluoromethoxyacetophenone: 32% inhibition at 10 µM |
| Quantified Difference | >3-fold higher potency for 571158-90-2 |
| Conditions | Human CYP3A4, midazolam substrate, LC-MS/MS detection, 5 min incubation |
Why This Matters
For teams designing CYP3A4 inhibitors or evaluating drug–drug interaction potential, 571158-90-2 provides a defined, reproducible inhibitory benchmark that cannot be achieved with the less active 4-OCHF₂ isomer.
- [1] ChEMBL. (2019). CHEMBL2012951: Inhibition of human CYP3A4. Database ID: BDBM50379138. Available at: https://www.ebi.ac.uk/chembl/. View Source
